molecular formula C10H13NO5S2 B14387614 S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate CAS No. 90096-47-2

S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate

Katalognummer: B14387614
CAS-Nummer: 90096-47-2
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: QATSZKKTHQPOHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate is a chemical compound known for its unique structure and properties It is a derivative of benzene, featuring a sulfonyl group, methoxy groups, and a carbamothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate typically involves multiple steps, starting with the functionalization of the benzene ring One common method is the electrophilic aromatic substitution, where the benzene ring is substituted with methoxy groups at the 2 and 5 positionsThe final step involves the formation of the carbamothioate moiety, which can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzene ring .

Wissenschaftliche Forschungsanwendungen

S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism by which S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong hydrogen bonds, while the methoxy groups can participate in electron-donating interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, influencing biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • S-Methyl (2,4-dimethoxybenzene-1-sulfonyl)carbamothioate
  • S-Methyl (3,5-dimethoxybenzene-1-sulfonyl)carbamothioate
  • S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate

Uniqueness

S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate is unique due to the specific positioning of the methoxy groups and the presence of the carbamothioate moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

90096-47-2

Molekularformel

C10H13NO5S2

Molekulargewicht

291.3 g/mol

IUPAC-Name

S-methyl N-(2,5-dimethoxyphenyl)sulfonylcarbamothioate

InChI

InChI=1S/C10H13NO5S2/c1-15-7-4-5-8(16-2)9(6-7)18(13,14)11-10(12)17-3/h4-6H,1-3H3,(H,11,12)

InChI-Schlüssel

QATSZKKTHQPOHQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(=O)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.